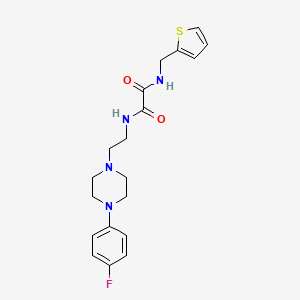

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O2S/c20-15-3-5-16(6-4-15)24-11-9-23(10-12-24)8-7-21-18(25)19(26)22-14-17-2-1-13-27-17/h1-6,13H,7-12,14H2,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMKINPKHJTSDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a piperazine ring, a fluorophenyl group, and a thiophenyl moiety. Its molecular formula is with a molecular weight of approximately 353.48 g/mol. The unique structural components contribute to its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.48 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The fluorophenyl group enhances binding affinity to these receptors, modulating their activity and influencing various signal transduction pathways.

Key Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter release and uptake.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes related to neurotransmitter metabolism, which could enhance synaptic availability.

Antidepressant and Anxiolytic Effects

Recent studies have indicated that compounds structurally similar to N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibit significant antidepressant and anxiolytic effects. For example, derivatives containing piperazine rings have been shown to interact with serotonin receptors, leading to increased serotonin levels in the synaptic cleft .

Anticancer Activity

The compound's potential anticancer properties are also under investigation. Research on similar oxalamides has demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown efficacy against human gastric cancer (SGC7901) and pancreatic cancer (Patu8988) cells through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

- Neurological Disorders : A study explored the effects of piperazine derivatives on models of anxiety and depression. The results indicated that these compounds could significantly reduce anxiety-like behaviors in rodent models, suggesting a promising avenue for treating mood disorders .

- Cancer Research : In vitro studies demonstrated that similar oxalamide compounds inhibited cell proliferation in multiple cancer cell lines, with IC50 values indicating potent activity against specific types of cancer .

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamide Compounds

Structural Modifications and Functional Groups

The compound’s key structural elements are shared with other oxalamides, but variations in substituents influence their biological and physicochemical properties. Below is a comparative analysis:

Table 1: Structural Comparison of Oxalamide Derivatives

Pharmacological and Metabolic Profiles

(a) Cytochrome P450 (CYP) Inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how is purity validated?

- Methodology : The compound can be synthesized via a multi-step process involving (i) coupling of 4-(4-fluorophenyl)piperazine with a bromoethyl intermediate, followed by (ii) oxalamide formation using thiophen-2-ylmethylamine. Key steps include column chromatography for purification and characterization via -NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) and mass spectrometry (expected molecular ion [M+H] at ~428 Da). Purity is validated using HPLC with a C18 column (≥95% purity threshold) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : - and -NMR to confirm substituent positions (e.g., piperazine NH at δ 2.8–3.5 ppm, thiophene protons at δ 7.1–7.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHFNOS) .

- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) .

Advanced Research Questions

Q. How does the dual thiophene-piperazine architecture influence receptor binding affinity, and what assays are optimal for quantifying this?

- Methodology :

- Target Screening : Use radioligand binding assays (e.g., -labeled antagonists) for serotonin (5-HT) or dopamine D2 receptors due to structural similarity to known piperazine-based ligands .

- Functional Assays : cAMP accumulation assays in HEK293 cells transfected with target GPCRs to measure agonist/antagonist activity .

- SAR Insights : Compare with analogs lacking the thiophene moiety (e.g., phenyl or furan substitutions) to assess heterocyclic contributions to potency .

Q. What strategies mitigate solubility challenges during in vitro pharmacological testing?

- Methodology :

- Co-solvent Systems : Use DMSO (≤0.1% v/v) with aqueous buffers (e.g., PBS pH 7.4) to maintain solubility without cytotoxicity .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the oxalamide nitrogen to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes (e.g., PEGylated DSPC) for sustained release in cell-based assays .

Q. How can computational modeling guide the optimization of metabolic stability for this compound?

- Methodology :

- ADME Prediction : Use Schrödinger’s QikProp or SwissADME to predict CYP450 metabolism hotspots (e.g., piperazine N-methylation susceptibility) .

- Docking Studies : Glide or AutoDock Vina to model interactions with hepatic enzymes (e.g., CYP3A4) and identify steric shielding strategies .

- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS to detect phase I/II metabolites .

Data Contradictions and Resolution

Q. Conflicting reports exist regarding this compound’s selectivity for H1 vs. H4 histamine receptors. How can these discrepancies be resolved?

- Resolution Framework :

- Assay Standardization : Ensure consistent cell lines (e.g., CHO-K1 vs. HEK293) and ligand concentrations across studies .

- Control Compounds : Include reference ligands (e.g., JNJ7777120 for H4) to validate assay specificity .

- Orthogonal Validation : Confirm binding via both radioligand displacement and functional Ca-flux assays .

Structural and Functional Comparison Table

Key Recommendations for Researchers

- Prioritize crystallographic analysis (e.g., single-crystal X-ray diffraction) to resolve ambiguous stereochemistry .

- Use knockout cell models (e.g., CRISPR-edited GPCRs) to isolate off-target effects .

- Cross-validate computational predictions with in vitro metabolic stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.